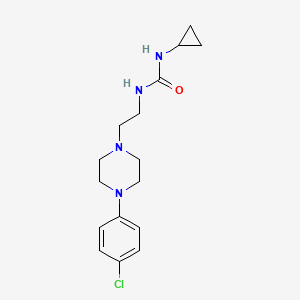![molecular formula C20H15FN4O2 B2662463 2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251625-69-0](/img/structure/B2662463.png)
2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research on Similar Compounds
Antipsychotic Potential and SAR Studies
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in complexity to the queried compound, showed potential antipsychotic properties without interacting with dopamine receptors like conventional antipsychotics. This discovery could pave the way for developing new antipsychotic medications with fewer side effects. The structure-activity relationship (SAR) studies indicated that certain structural features contribute to the maximal activity, providing valuable information for designing future therapeutic agents (Wise et al., 1987).
Fluorescence and Mobility Studies
The study of dansyl fluorophore's mobility in homologous alkanes revealed insights into the micro-Brownian motion and rotational relaxation times, offering a method for investigating molecular interactions and dynamics in various solvents (Výprachtický et al., 1999). Such research is crucial for understanding solute-solvent interactions at the molecular level, which has implications for drug design and material science.
Neurokinin-1 Receptor Antagonists
Research on neurokinin-1 receptor antagonists has led to the development of water-soluble compounds suitable for both intravenous and oral administration, demonstrating significant potential in treating emesis and depression. This highlights the importance of solubility and receptor selectivity in therapeutic agent design (Harrison et al., 2001).
ApoSense Family Compounds for Apoptosis Imaging
The synthesis of NST732, a member of the ApoSense family, for positron emission tomography studies, illustrates the application of complex organic molecules in imaging cell death. This research aids in monitoring treatments and understanding disease mechanisms at the cellular level (Basuli et al., 2012).
Anti-Inflammatory Activity
Studies on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory agents with specific molecular targets (Sunder & Maleraju, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-13-10-19(25-20(23-13)15-4-6-16(21)7-5-15)27-12-18(26)24-17-8-2-14(11-22)3-9-17/h2-10H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGOGJXTUKQFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)
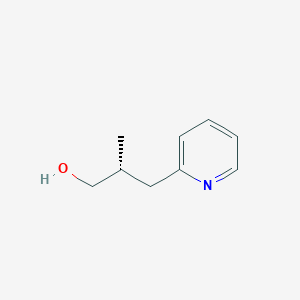
![4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2662385.png)
![Ethyl 4-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2662390.png)
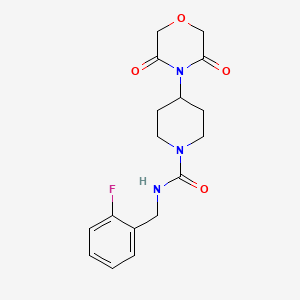
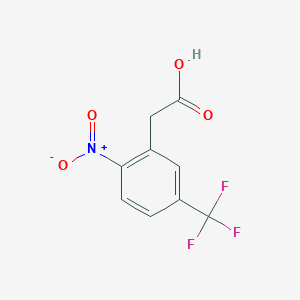
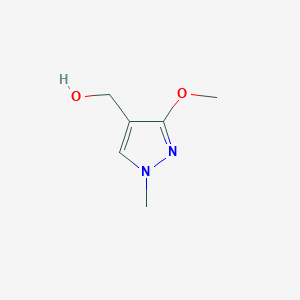


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)
